N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide
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Overview
Description
This compound is a derivative of tetrahydropyran, which is a class of organic compounds known as heterocycles . Tetrahydropyran derivatives are often used in organic synthesis and can be found in a variety of natural products .
Molecular Structure Analysis
The compound contains a piperidine ring and a tetrahydropyran ring, both of which are saturated heterocycles. The piperidine ring has a secondary amide functional group, and the tetrahydropyran ring has a carboxamide functional group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing piperidine and tetrahydropyran rings can undergo a variety of chemical reactions. For example, the amide groups can participate in condensation reactions, and the rings can undergo substitutions or additions .Physical and Chemical Properties Analysis
Based on its structure, we can infer that this compound is likely to be a solid under standard conditions . It contains polar functional groups (amide), so it is expected to have some degree of solubility in polar solvents like water .Scientific Research Applications
Cannabinoid Receptor Interaction : This compound has been studied for its interaction with the CB1 cannabinoid receptor. Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 receptor, highlighting the compound's potential in understanding cannabinoid receptor dynamics (Shim et al., 2002).
Synthesis of Heterocyclic Amino Acids : Strässler et al. (1997) discussed the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirines, with relevance to tetrahydro-2H-pyran and N-protected piperidine ring, which can be used as synthons for heterocyclic amino acids (Strässler et al., 1997).
Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound , for their cytotoxic activity against various cancer cell lines (Deady et al., 2003).
Synthesis and Characterization of Novel Compounds : Matulevičiūtė et al. (2021) synthesized and characterized novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, contributing to the understanding of related heterocyclic compounds (Matulevičiūtė et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-[(oxane-4-carbonylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-17(2)15(20)18-7-3-12(4-8-18)11-16-14(19)13-5-9-21-10-6-13/h12-13H,3-11H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIISARDMMTGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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